Lipophilicity Tuning: LogP of [4-(2-Cbz-aminoEthyl)phenyl]aceticacid vs. 4-(2-Cbz-aminoethyl)benzoic Acid
The phenylacetic acid scaffold (LogP 3.17) provides a 0.07 log unit lower lipophilicity than the benzoic acid analog (LogP 3.24) while preserving identical polar surface area (PSA 75.63 Ų) . This LogP difference of Δ = −0.07 translates to a predicted ~15% reduction in n-octanol/water partition coefficient, a magnitude sufficient to influence blood–brain barrier penetration and plasma protein binding in CNS drug candidates.
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | 3.17 |
| Comparator Or Baseline | 3.24 (4-(2-Cbz-aminoethyl)benzoic acid, CAS 121632-81-3) |
| Quantified Difference | −0.07 log units (≈ 2.2% lower) |
| Conditions | Computational prediction, XLogP3 algorithm; C18H19NO4 vs C17H17NO4 |
Why This Matters
A measurable 0.07-unit LogP reduction with identical PSA gives medicinal chemists a quantified handle to fine-tune passive membrane permeability without altering hydrogen-bonding capacity.
